molecular formula C14H11ClFN3 B6593843 7-Chloro-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine CAS No. 842112-54-3

7-Chloro-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine

Cat. No.: B6593843
CAS No.: 842112-54-3
M. Wt: 275.71 g/mol
InChI Key: FSPWWNIMFWGYMA-UHFFFAOYSA-N
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Description

“7-Chloro-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine” is a chemical compound that belongs to the pyrimidine class . Pyrimidines and their derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity .


Synthesis Analysis

The synthesis of pyrimidine derivatives involves designing and characterizing a series of novel compounds . The compounds are characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is analyzed using various techniques such as mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Chemical Reactions Analysis

Pyrimidine derivatives show reactivity through electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions .

Scientific Research Applications

Synthesis and Structural Insights

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives, including compounds closely related to 7-Chloro-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine, has been explored for their potential in various scientific applications. One study detailed the synthesis and crystal structure of a derivative demonstrating effective inhibition against certain cancer cell lines, suggesting its potential use in cancer research and treatment (Ju Liu et al., 2016).

Biological Activity and Drug Design

Pyrazolo[1,5-a]pyrimidines have been identified as potent inhibitors of mycobacterial ATP synthase, highlighting their potential as therapeutic agents against Mycobacterium tuberculosis. These compounds have been studied for their structure-activity relationships, revealing the influence of various substituents on their antibacterial efficacy (H. Sutherland et al., 2022).

Pharmacological Potential

The pharmacological evaluation of novel pyrazolo[1,5-a]pyrimidines has included their potential as translocator protein 18 kDa (TSPO) ligands. This protein is recognized as an early biomarker for neuroinflammatory processes. A series of these compounds demonstrated subnanomolar affinity for TSPO, comparable to known ligands, indicating their potential for in vivo PET imaging in neuroinflammation studies (Annelaure Damont et al., 2015).

Interaction with Plasma Proteins

Investigations into the interactions of pyrazolo[1,5-a]pyrimidine derivatives with plasma proteins have provided insights into their pharmacokinetics. For example, studies on the binding of these compounds to bovine serum albumin (BSA) have shown that they can induce conformational changes in BSA, which may affect their distribution and efficacy in biological systems (Ling-Ling He et al., 2020).

Novel Synthesis Approaches

Research has also focused on developing efficient synthesis methods for pyrazolo[1,5-a]pyrimidines. For instance, a one-pot regioselective synthesis approach using ultrasound irradiation in aqueous media has been reported, demonstrating a streamlined method for generating these compounds, which could facilitate their study and application in various scientific domains (S. Kaping et al., 2020).

Mechanism of Action

Target of Action

Similar pyrazolo[1,5-a]pyrimidine derivatives have been reported to inhibit cdk2, a protein kinase that plays a crucial role in cell cycle regulation .

Mode of Action

It’s likely that it interacts with its target protein kinases, such as cdk2, by binding to the atp-binding pocket, thereby inhibiting the kinase’s activity . This interaction can lead to changes in the phosphorylation status of downstream proteins, affecting various cellular processes.

Biochemical Pathways

The biochemical pathways affected by this compound are likely related to cell cycle regulation, given the reported target of similar compounds . Inhibition of CDK2 can lead to cell cycle arrest, preventing cells from progressing from the G1 phase to the S phase. This can have downstream effects on DNA replication and cell division.

Result of Action

The molecular and cellular effects of this compound’s action would likely involve changes in cell cycle progression due to CDK2 inhibition . This could potentially lead to a decrease in cell proliferation, particularly in cancer cells that rely on rapid cell division.

Future Directions

The future directions for the study of pyrimidine derivatives include further exploration of their neuroprotective and anti-inflammatory properties . The novel scaffolds of these compounds can potentially be developed as therapeutic agents .

Biochemical Analysis

Biochemical Properties

7-Chloro-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain protein kinases, which are enzymes that modify other proteins by chemically adding phosphate groups to them. The inhibition of these kinases can affect various signaling pathways within the cell, leading to changes in cellular functions . Additionally, this compound has been found to bind to specific receptors on the cell surface, influencing cellular responses to external stimuli .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of transcription factors, which are proteins that help turn specific genes on or off by binding to nearby DNA . This modulation can lead to changes in gene expression patterns, affecting cellular functions such as proliferation, differentiation, and apoptosis. Moreover, this compound can alter cellular metabolism by affecting the activity of metabolic enzymes, thereby influencing the overall metabolic flux within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity. This compound can bind to the active site of enzymes, preventing them from catalyzing their respective biochemical reactions . Additionally, this compound can interact with DNA and RNA, affecting the transcription and translation processes . These interactions can lead to changes in gene expression and protein synthesis, ultimately influencing cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is a critical factor in its effectiveness. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell cycle progression and apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have therapeutic effects, such as reducing inflammation and inhibiting tumor growth . At high doses, it can exhibit toxic effects, including liver and kidney damage . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in the metabolism of many drugs . This interaction can lead to the formation of metabolites that may have different biological activities compared to the parent compound. Additionally, this compound can affect the levels of certain metabolites within the cell, influencing overall metabolic flux .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be transported across cell membranes by specific transporters, allowing it to reach its target sites within the cell . Once inside the cell, this compound can bind to proteins that facilitate its distribution to different cellular compartments . This distribution is essential for the compound to exert its biological effects effectively.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound has been found to localize in various cellular compartments, including the nucleus, cytoplasm, and mitochondria . The localization is often directed by specific targeting signals or post-translational modifications that guide the compound to its intended site of action . The presence of this compound in these compartments allows it to interact with its target biomolecules and exert its biological effects.

Properties

IUPAC Name

7-chloro-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClFN3/c1-8-7-12(15)19-14(17-8)13(9(2)18-19)10-3-5-11(16)6-4-10/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSPWWNIMFWGYMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)Cl)C)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClFN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001168506
Record name 7-Chloro-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001168506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

842112-54-3
Record name 7-Chloro-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=842112-54-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Chloro-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001168506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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